Cas no 900499-41-4 ((2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol 1-Phosphate)
(2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol 1-Phosphate Chemical and Physical Properties
Names and Identifiers
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- (2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol 1-Phosphate
- starbld0009441
- BDBM50475576
- 900499-41-4
- (2S,3R,E)-2-Amino-3-hydroxypentadec-4-en-1-yl dihydrogen phosphate
- [(E,2S,3R)-2-amino-3-hydroxypentadec-4-enyl] dihydrogen phosphate
- CHEMBL199791
- DB-222817
- (2S,3R,4E)-2-Amino-4-pentadecene-1 1-(Dihydrogen phosphate)
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- Inchi: 1S/C15H32NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-15(17)14(16)13-21-22(18,19)20/h11-12,14-15,17H,2-10,13,16H2,1H3,(H2,18,19,20)/b12-11+/t14-,15+/m0/s1
- InChI Key: LDACFZBJXUAJHJ-AMXOMPAFSA-N
- SMILES: P(=O)(O)(O)OC[C@@H]([C@@H](/C=C/CCCCCCCCCC)O)N
Computed Properties
- Exact Mass: 337.20181012g/mol
- Monoisotopic Mass: 337.20181012g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 14
- Complexity: 332
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 113Ų
(2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol 1-Phosphate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A168925-5mg |
(2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol 1-Phosphate |
900499-41-4 | 5mg |
$ 253.00 | 2023-04-19 | ||
| TRC | A168925-50mg |
(2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol 1-Phosphate |
900499-41-4 | 50mg |
$ 1918.00 | 2023-04-19 | ||
| TRC | A168925-500mg |
(2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol 1-Phosphate |
900499-41-4 | 500mg |
$ 15000.00 | 2023-09-09 |
(2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol 1-Phosphate Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on (2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol 1-Phosphate
Comprehensive Overview of (2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol 1-Phosphate (CAS No. 900499-41-4)
The compound (2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol 1-Phosphate, identified by its CAS No. 900499-41-4, is a structurally unique and biologically significant molecule. This phosphorylated amino alcohol has garnered attention in biochemical and pharmaceutical research due to its potential applications in lipid metabolism, cell signaling, and drug development. Its long-chain unsaturated structure and chiral centers make it a subject of interest for synthetic chemists and biochemists alike.
One of the most frequently asked questions about this compound is: "What are the biological functions of (2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol 1-Phosphate?" Research suggests that this molecule may play a role in lipid bilayer modulation and membrane-associated signaling pathways. Its phosphate group enhances its solubility and interaction with proteins, making it a candidate for studying enzyme-substrate interactions. Additionally, its unsaturated carbon chain could contribute to its ability to integrate into cellular membranes, influencing fluidity and function.
In the context of current trends, the scientific community is increasingly focused on sustainable synthesis methods and green chemistry. Researchers are exploring eco-friendly approaches to produce (2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol 1-Phosphate with minimal environmental impact. Another hot topic is its potential role in nutraceuticals and functional foods, as its structure resembles bioactive lipids known to support cellular health.
The stereochemistry of this compound, particularly its (2S,3R) configuration, is critical for its biological activity. This aspect is often highlighted in queries like: "How does the stereochemistry of 900499-41-4 affect its function?" Studies indicate that the specific spatial arrangement of its functional groups determines its binding affinity to biological targets, such as kinases and phosphatases. This makes it a valuable tool for investigating structure-activity relationships (SAR) in drug design.
From an analytical perspective, CAS No. 900499-41-4 presents challenges and opportunities. Advanced techniques like NMR spectroscopy and mass spectrometry are essential for characterizing its purity and confirming its structure. Researchers often search for: "Best analytical methods for 900499-41-4", underscoring the need for reliable protocols in quality control and research applications.
In summary, (2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol 1-Phosphate is a multifaceted compound with promising applications in biochemistry and medicine. Its unique structure, combined with growing interest in bioactive lipids and sustainable synthesis, positions it as a molecule of significant scientific and commercial potential. Future research will likely explore its mechanistic details and expand its utility in therapeutic development and biomaterial engineering.
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